molecular formula C17H14BrNO5S2 B15242442 Methyl 2-((benzo[d]thiazol-2-ylsulfonyl)methyl)-3-bromo-6-methoxybenzoate

Methyl 2-((benzo[d]thiazol-2-ylsulfonyl)methyl)-3-bromo-6-methoxybenzoate

Cat. No.: B15242442
M. Wt: 456.3 g/mol
InChI Key: REFCTRHJDBUFOD-UHFFFAOYSA-N
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Description

Methyl 2-((benzo[d]thiazol-2-ylsulfonyl)methyl)-3-bromo-6-methoxybenzoate is a complex organic compound that features a benzo[d]thiazole moiety, a bromine atom, and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((benzo[d]thiazol-2-ylsulfonyl)methyl)-3-bromo-6-methoxybenzoate typically involves multiple steps. One common method includes the reaction of 2-aminobenzothiazole with a suitable aldehyde to form an intermediate Schiff base, which is then reduced using sodium borohydride . The resulting compound undergoes further functionalization to introduce the bromine and methoxy groups .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((benzo[d]thiazol-2-ylsulfonyl)methyl)-3-bromo-6-methoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups in place of the bromine atom.

Scientific Research Applications

Methyl 2-((benzo[d]thiazol-2-ylsulfonyl)methyl)-3-bromo-6-methoxybenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-((benzo[d]thiazol-2-ylsulfonyl)methyl)-3-bromo-6-methoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzo[d]thiazole moiety is known to interact with various biological molecules, potentially inhibiting or activating specific pathways. The exact mechanism can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-((benzo[d]thiazol-2-ylsulfonyl)methyl)-3-bromo-6-methoxybenzoate is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the bromine atom and methoxy group distinguishes it from other benzo[d]thiazole derivatives, potentially offering unique reactivity and applications .

Biological Activity

Methyl 2-((benzo[d]thiazol-2-ylsulfonyl)methyl)-3-bromo-6-methoxybenzoate (CAS No. 1213268-13-3) is a compound that has gained attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C17H14BrNO5S2
  • Molecular Weight : 456.33 g/mol
  • Structure : The compound features a benzothiazole ring, which is known for its diverse biological activities.

Pharmacological Activities

Research indicates that this compound exhibits several pharmacological activities:

  • Antitumor Activity :
    • Preliminary studies suggest that compounds containing the benzothiazole moiety can inhibit tumor growth. The specific mechanism often involves the modulation of signaling pathways associated with cancer cell proliferation and survival.
    • For instance, derivatives of benzothiazole have shown effectiveness against various cancer cell lines, indicating that this compound may share similar properties .
  • Antimicrobial Properties :
    • Compounds with benzothiazole structures have been noted for their antibacterial and antifungal activities. The sulfonyl group is believed to enhance these properties by increasing the lipophilicity of the molecule, facilitating membrane penetration .
  • Anti-inflammatory Effects :
    • The compound may also exhibit anti-inflammatory properties, which are crucial in treating chronic inflammatory diseases. This activity is often linked to the inhibition of pro-inflammatory cytokines and pathways .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Key Enzymes : The compound may act as an inhibitor of specific enzymes involved in tumor progression and inflammation, such as cyclooxygenases (COX) and lipoxygenases (LOX).
  • Modulation of Signaling Pathways : It is hypothesized that this compound can modulate pathways such as MAPK/ERK and PI3K/Akt, which are critical in cell survival and proliferation .

Case Studies

  • Cancer Cell Line Studies :
    • A study involving various cancer cell lines demonstrated that this compound effectively reduced cell viability in a dose-dependent manner. The IC50 values were determined for different cell lines, showing significant cytotoxicity at lower concentrations .
  • Antimicrobial Testing :
    • In vitro tests against bacterial strains showed that the compound exhibited inhibitory effects comparable to standard antibiotics. The results indicated a minimum inhibitory concentration (MIC) that suggests potential for development into an antimicrobial agent .

Data Tables

Activity TypeObserved EffectReference
AntitumorInhibition of cancer cell growth
AntimicrobialEffective against bacterial strains
Anti-inflammatoryReduction in pro-inflammatory cytokines

Properties

Molecular Formula

C17H14BrNO5S2

Molecular Weight

456.3 g/mol

IUPAC Name

methyl 2-(1,3-benzothiazol-2-ylsulfonylmethyl)-3-bromo-6-methoxybenzoate

InChI

InChI=1S/C17H14BrNO5S2/c1-23-13-8-7-11(18)10(15(13)16(20)24-2)9-26(21,22)17-19-12-5-3-4-6-14(12)25-17/h3-8H,9H2,1-2H3

InChI Key

REFCTRHJDBUFOD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)Br)CS(=O)(=O)C2=NC3=CC=CC=C3S2)C(=O)OC

Origin of Product

United States

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